molecular formula C13H24O2 B1334257 2-(4-pentylcyclohexyl)acetic Acid CAS No. 84219-03-4

2-(4-pentylcyclohexyl)acetic Acid

Cat. No.: B1334257
CAS No.: 84219-03-4
M. Wt: 212.33 g/mol
InChI Key: KVBNAJRQLNFGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Pentylcyclohexyl)acetic acid is a cyclohexane derivative featuring a pentyl substituent at the 4-position of the cyclohexyl ring and an acetic acid group at the 2-position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-pentylcyclohexyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVBNAJRQLNFGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70395738
Record name 2-(4-pentylcyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84219-03-4
Record name 2-(4-pentylcyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70395738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 2-(4-pentylcyclohexyl)acetic acid with structurally related compounds, emphasizing substituent effects on molecular weight, solubility, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Properties/Applications References
2-(4-Pentylcyclohexyl)acetic Acid C₁₃H₂₄O₂ 212.33 4-pentylcyclohexyl, acetic acid High lipophilicity; potential material precursor Inferred
2-[4-(4-Methylpentyl)cyclohexyl]acetic Acid C₁₄H₂₆O₂ 226.36 4-(4-methylpentyl)cyclohexyl Increased lipophilicity; 95% purity
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid C₁₀H₁₇NO₃ 199.25 2-amino-2-oxoethyl Neuroactive; enzyme interaction studies
2-(3-Bromo-4-methoxyphenyl)acetic Acid C₉H₉BrO₃ 259.07 3-bromo, 4-methoxy (aromatic ring) Natural product synthesis; hydrogen-bonded dimers
4-Ethoxy-3-hydroxyphenylacetic Acid C₁₀H₁₂O₄ 196.20 4-ethoxy, 3-hydroxy (aromatic ring) Altered solubility due to polar groups

Key Differences and Implications

Cyclohexyl vs. Aromatic Backbone :

  • Cyclohexyl-based compounds (e.g., 2-(4-pentylcyclohexyl)acetic acid) exhibit higher conformational flexibility and lipophilicity compared to rigid aromatic analogs like 2-(3-bromo-4-methoxyphenyl)acetic acid. This makes cyclohexyl derivatives more suitable for lipid-rich environments or polymer matrices .
  • Aromatic analogs (e.g., phenylacetic acids) engage in π-π stacking and hydrogen bonding (e.g., centrosymmetric dimers in ), enhancing crystallinity and stability in solid-state applications .

Substituent Effects: Alkyl Chain Modifications: The methyl branch in 2-[4-(4-methylpentyl)cyclohexyl]acetic acid increases molecular weight by ~14 Da and likely elevates boiling points compared to the straight-chain pentyl variant. Branching may also reduce melting points due to disrupted packing . Functional Groups: The 2-amino-2-oxoethyl group in ’s compound introduces polarity, improving aqueous solubility and enabling biological interactions (e.g., enzyme binding), unlike the non-polar pentyl chain in the target compound .

Electronic and Steric Effects :

  • Electron-withdrawing groups (e.g., bromo in ) increase acidity of the acetic acid moiety, while electron-donating groups (e.g., methoxy) decrease it. Cyclohexyl derivatives, lacking aromatic substituents, exhibit milder electronic effects, favoring neutral pH stability .

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